4-[(2-Methoxycarbonyl-5-thiophen-2-ylthiophen-3-yl)amino]-4-oxobut-2-enoic acid

FABP isoform selectivity chemical probe qualification lipid-binding protein pharmacology

4-[(2-Methoxycarbonyl-5-thiophen-2-ylthiophen-3-yl)amino]-4-oxobut-2-enoic acid (CAS 682741-29-3), commonly designated HTS01037, is a synthetic small-molecule inhibitor of fatty acid binding proteins (FABPs) that functions as a competitive antagonist of protein–protein interactions mediated by the adipocyte isoform AFABP/aP2 (FABP4). Identified through a high-throughput fluorescence displacement screen and characterized by X-ray crystallography at 1.7 Å resolution (PDB 3HK1), the compound binds within the lipid-binding cavity of AFABP/aP2 at a position structurally analogous to long-chain fatty acids.

Molecular Formula C14H11NO5S2
Molecular Weight 337.4 g/mol
CAS No. 682741-29-3
Cat. No. B12468954
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(2-Methoxycarbonyl-5-thiophen-2-ylthiophen-3-yl)amino]-4-oxobut-2-enoic acid
CAS682741-29-3
Molecular FormulaC14H11NO5S2
Molecular Weight337.4 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C=C(S1)C2=CC=CS2)NC(=O)C=CC(=O)O
InChIInChI=1S/C14H11NO5S2/c1-20-14(19)13-8(15-11(16)4-5-12(17)18)7-10(22-13)9-3-2-6-21-9/h2-7H,1H3,(H,15,16)(H,17,18)
InChIKeyGJODSFZNKNHKML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[(2-Methoxycarbonyl-5-thiophen-2-ylthiophen-3-yl)amino]-4-oxobut-2-enoic acid (CAS 682741-29-3): Procurement-Grade FABP4/AFABP/aP2 Chemical Probe


4-[(2-Methoxycarbonyl-5-thiophen-2-ylthiophen-3-yl)amino]-4-oxobut-2-enoic acid (CAS 682741-29-3), commonly designated HTS01037, is a synthetic small-molecule inhibitor of fatty acid binding proteins (FABPs) that functions as a competitive antagonist of protein–protein interactions mediated by the adipocyte isoform AFABP/aP2 (FABP4) [1]. Identified through a high-throughput fluorescence displacement screen and characterized by X-ray crystallography at 1.7 Å resolution (PDB 3HK1), the compound binds within the lipid-binding cavity of AFABP/aP2 at a position structurally analogous to long-chain fatty acids [2]. HTS01037 exhibits a graduated selectivity profile across the FABP family—highest affinity for AFABP/aP2 (Ki = 0.67 ± 0.18 μM), with progressively lower affinities for EFABP/FABP5 (Ki = 3.40 μM), HFABP/FABP3 (Ki = 9.07 μM), IFABP/FABP2 (Ki = 6.57 μM), and LFABP/FABP1 (Ki = 8.17 μM)—making it a useful pharmacological tool for isoform-discriminating studies where complete FABP4 selectivity is not required [1].

Why FABP4-Targeting Compounds Are Not Interchangeable: The HTS01037 Differentiation Case


The FABP inhibitor landscape spans compounds with radically divergent selectivity windows, binding modes, and functional consequences. BMS-309403 exhibits sub-nanomolar FABP4 affinity (Ki < 2 nM) with >100-fold selectivity over FABP3 and FABP5 ; SBFI-26 preferentially targets FABP5 (Ki = 0.8 μM) with negligible FABP4 binding (Ki > 20 μM) [1]; and LDN-0088050 offers intermediate FABP4/FABP3 selectivity (Ki = 0.29/1.3 μM) [2]. HTS01037 occupies a distinct position: it provides measurable affinity across all major FABP isoforms with a graduated selectivity gradient, enabling experimental designs that require simultaneous engagement of multiple FABPs with known rank-order potency [3]. Furthermore, unlike fatty acid-derived ligands that activate PPARγ, HTS01037 antagonizes the AFABP/aP2–HSL protein–protein interaction without triggering PPARγ transcriptional activity—a functional property not shared by all FABP4-binding molecules [3]. Substituting one FABP modulator for another without accounting for these isoform-selectivity and functional-signaling differences risks experimental confounding and irreproducible results.

Quantitative Differentiation Evidence for 4-[(2-Methoxycarbonyl-5-thiophen-2-ylthiophen-3-yl)amino]-4-oxobut-2-enoic acid (HTS01037)


Graduated Multi-Isoform FABP Affinity Profile vs. Ultra-Selective FABP4 Inhibitor BMS-309403

HTS01037 exhibits a graduated FABP isoform affinity profile that differs fundamentally from the ultra-selective FABP4 inhibitor BMS-309403. HTS01037 binds AFABP/aP2 (FABP4) with Ki = 0.67 ± 0.18 μM, and retains measurable, progressively weaker affinity for EFABP/FABP5 (Ki = 3.40 ± 0.60 μM), IFABP/FABP2 (Ki = 6.57 ± 1.55 μM), LFABP/FABP1 (Ki = 8.17 ± 1.28 μM), and HFABP/FABP3 (Ki = 9.07 ± 1.71 μM), as determined by 1,8-ANS fluorescence displacement assay (n=3) [1]. In contrast, BMS-309403 displays FABP4 Ki < 2 nM with Ki values of 250 nM for FABP3 and 350 nM for FABP5—a >100-fold selectivity window for FABP4 . The 5.1-fold affinity difference between HTS01037's primary target FABP4 and its next-highest-affinity isoform FABP5 (0.67 vs. 3.40 μM) contrasts with BMS-309403's >125-fold window. This distinction determines whether an experiment detects pan-FABP pharmacology or FABP4-isolated effects: HTS01037 at concentrations ≥10 μM engages multiple FABP isoforms simultaneously, while BMS-309403 at equivalent multiples of its FABP4 Ki remains highly FABP4-selective [1].

FABP isoform selectivity chemical probe qualification lipid-binding protein pharmacology

Functional Antagonism of AFABP/aP2–HSL Protein–Protein Interaction Without PPARγ Activation: Differentiation from Fatty Acid Ligands

HTS01037 is distinguished from endogenous fatty acid FABP4 ligands by its functional signature: it antagonizes the AFABP/aP2–hormone-sensitive lipase (HSL) protein–protein interaction while simultaneously failing to activate PPARγ. In a FRET-based assay in C8PA lipocytes, HTS01037 at 10 μM reduced both basal and forskolin-stimulated AFABP/aP2–HSL interaction, whereas 1 μM was effective only under basal conditions [1]. Critically, HTS01037 did not activate PPARγ in either macrophage or CV-1 reporter cell lines, in contrast to long-chain fatty acids such as oleic acid and linoleic acid, which both occupy the FABP4 binding cavity and activate PPARγ transcriptional programs [1]. This PPARγ-silent antagonism mirrors the phenotype of AFABP/aP2 genetic knockout and is not replicated by all FABP4-binding small molecules: troglitazone, for example, binds FABP4 but activates PPARγ [1]. For experimental designs requiring dissociation of FABP4-mediated lipid trafficking from PPARγ-driven transcription, HTS01037 provides a unique pharmacological tool that fatty acid-based ligands cannot substitute.

protein-protein interaction antagonist PPARγ-independent mechanism lipolysis regulation

X-Ray Crystal Structure of HTS01037 Bound to AFABP/aP2 at 1.7 Å Resolution: Structural Basis for Differentiated Binding Mode

The co-crystal structure of HTS01037 with AFABP/aP2 (PDB ID: 3HK1) solved at 1.70 Šresolution (R-Free: 0.195, R-Work: 0.175) provides atomic-level evidence that the compound occupies the long-chain fatty acid binding cavity in a position structurally analogous to oleic acid, with the carboxyl group coordinated through R126 and Y128 [1][2]. This is a structurally validated binding mode not available for all FABP4 inhibitors: the high-resolution structure reveals a ligand-binding cavity volume of 1,099 ų (CASTp, 1.4 Šprobe radius), and shows that HTS01037 binding induces an open conformation of residue F57, a conformational switch that may communicate ligand occupancy to protein interaction partners [1]. The F57 open conformation is shared with oleic acid-bound AFABP/aP2 but differs from the closed conformation observed with linoleic acid, and a peptide flip at A36-K37 creates a water-mediated hydrogen bond network extending through the cavity [1]. For procurement decisions involving crystallographic or computational follow-up studies, HTS01037 is one of the few FABP4 inhibitors with a publicly deposited, high-resolution co-crystal structure in the PDB, enabling direct structure-guided optimization.

X-ray crystallography FABP4 ligand-binding cavity structure-based drug design

In Vivo Efficacy in Pancreatic Ductal Adenocarcinoma: Tumor Suppression and Metastasis Reduction

HTS01037 has demonstrated in vivo anti-tumor efficacy in a syngeneic KPC pancreatic ductal adenocarcinoma (PDAC) mouse model, where treatment suppressed subcutaneous tumor growth with concomitant reduction of epithelial–mesenchymal transition (EMT) markers, cancer stemness markers, and down-regulation of the transcription factor ZEB1 [1]. In an orthotopic PDAC model, HTS01037 significantly suppressed primary tumor growth, reduced distant metastases, and improved survival outcomes. In a liver metastasis model, HTS01037 attenuated both development and growth of hepatic metastases, and enhanced the anti-tumor efficacy of gemcitabine in combination treatment [1]. While comparable in vivo tumor suppression data are not available for all FABP4 chemical probes (BMS-309403 has been studied primarily in metabolic disease models, and SBFI-26 in osteoarthritis and pain models), HTS01037's PDAC efficacy data, generated alongside FABP4 genetic knockout controls that phenocopied the pharmacological effect, provide disease-model-specific evidence for procurement in oncology research contexts [1][2].

pancreatic cancer FABP4 inhibitor in vivo tumor metastasis combination therapy

Dual Anti-Lipolytic and Anti-Inflammatory Cellular Activity: LTC4 Synthesis and Cytokine Suppression

HTS01037 uniquely combines quantifiable suppression of both lipolysis and inflammation in cellular assays, reproducing the dual phenotype of AFABP/aP2 genetic knockout. In 3T3-L1 adipocytes, HTS01037 reduced both basal and forskolin-stimulated fatty acid efflux [1]. In LPS-stimulated macrophages, HTS01037 reduced secretion of IL-6, TNFα, and MCP-1/CCL2 [1]. In primary murine peritoneal macrophages, HTS01037 (0.2–20 μM) downregulated both basal and fatty acid-stimulated leukotriene C4 (LTC4) synthesis, without altering 5-HETE production or 5-lipoxygenase expression, indicating specific blockade of FABP-dependent eicosanoid production rather than general lipoxygenase pathway inhibition [2]. Additionally, in RAW 264.7 macrophages, HTS01037 (30 μM) upregulated UCP2 mRNA and reduced ER stress markers (BiP, CHOP, XBP-1s), linking FABP4 inhibition to resolution of macrophage ER stress [3]. This combined anti-lipolytic and anti-inflammatory signature is more extensively characterized for HTS01037 than for many alternative FABP4 inhibitors and provides multiple quantitative readouts for experimental validation.

lipolysis inhibition eicosanoid synthesis macrophage inflammation UCP2 regulation

Procurement-Ready Specifications: Verified Purity, Solubility, and Storage Conditions

Commercially available HTS01037 (CAS 682741-29-3) is supplied at ≥98% purity (HPLC), as a white to beige powder, with verified DMSO solubility of ≥2 mg/mL (clear solution) . Storage at −20°C is specified by major vendors including Sigma-Aldrich (SML2374), with documented solubility up to ≥150 mg/mL in DMSO from certain suppliers . The compound has a molecular weight of 337.37 g/mol (C₁₄H₁₁NO₅S₂), zero Lipinski rule-of-5 violations, and a topological polar surface area of 149.18 Ų [1]. These procurement-grade specifications—purity verification method, solubility limits, and storage conditions—enable reproducible experimental workflows and should be explicitly cross-checked against vendor certificates of analysis upon receipt. The (E)-isomer configuration is specified in the IUPAC name and SMILES string, and the InChI Key (GJODSFZNKNHKML-SNAWJCMRSA-N) provides definitive chemical identity verification [1].

compound purity DMSO solubility storage stability quality control

Optimal Research Application Scenarios for 4-[(2-Methoxycarbonyl-5-thiophen-2-ylthiophen-3-yl)amino]-4-oxobut-2-enoic acid (HTS01037)


Multi-FABP Isoform Pharmacological Profiling in Metabolic Disease Models

In experimental designs requiring simultaneous engagement of multiple FABP isoforms with known rank-order potency—such as adipose tissue or macrophage systems where FABP4 and FABP5 are co-expressed—HTS01037's graduated selectivity profile (FABP4 Ki = 0.67 μM; FABP5 Ki = 3.40 μM; FABP3 Ki = 9.07 μM) enables concentration-dependent interrogation of isoform-specific contributions [1]. At concentrations ≤2 μM, HTS01037 preferentially occupies FABP4; at ≥10 μM, it functions as a pan-FABP inhibitor, enabling within-experiment pharmacological dissection of isoform biology without compound switching. This property is distinct from BMS-309403, which remains FABP4-selective even at high multiples of its Ki [2].

FABP4-Mediated Protein–Protein Interaction Studies Requiring PPARγ-Silent Antagonism

For studies focused on AFABP/aP2 protein–protein interactions—particularly the AFABP/aP2–HSL interaction regulating lipolysis, or the AFABP/aP2–JAK2 interaction affecting metabolic signaling—HTS01037 provides pharmacological antagonism without the confounding variable of PPARγ activation [1]. This is critical when the experimental readout involves PPARγ target genes (e.g., LPL, CD36, FABP4 itself), as fatty acid-based FABP4 ligands would simultaneously activate PPARγ transcription, obscuring interpretation. The FRET-based assay in C8PA lipocytes demonstrated that 10 μM HTS01037 reduces AFABP/aP2–HSL interaction under both basal and stimulated conditions, providing a validated concentration range for PPI studies [1].

In Vivo Pancreatic Cancer Xenograft and Metastasis Models with FABP4 Genetic Validation

Oncology research programs investigating FABP4 as a therapeutic target in pancreatic ductal adenocarcinoma benefit from HTS01037's demonstrated in vivo efficacy in syngeneic KPC subcutaneous, orthotopic, and liver metastasis models, with effects phenocopied by FABP4 genetic knockout [1]. The compound's ability to suppress EMT, cancer stemness, and ZEB1 expression—and to enhance gemcitabine efficacy in combination—positions it as a tool compound for PDAC target validation studies [1]. Procurement for these studies should be accompanied by FABP4−/− control experiments to confirm on-target effects at the administered doses.

Macrophage-Adipocyte Co-Culture Systems for Metabolic Inflammation Research

HTS01037 is particularly suited for macrophage-adipocyte co-culture systems modeling obesity-associated metabolic inflammation, where its dual suppression of adipocyte lipolysis (reduced fatty acid efflux in 3T3-L1 cells) and macrophage inflammatory cytokine production (IL-6, TNFα, MCP-1) simultaneously addresses both arms of the paracrine inflammatory loop [1]. The additional capability to suppress LTC4 synthesis (0.2–20 μM) without affecting 5-lipoxygenase expression provides a specific eicosanoid readout for FABP-dependent lipid mediator production [2]. The upregulation of UCP2 observed at 30 μM further enables investigation of the FABP4–ER stress–inflammation axis in macrophage biology [3].

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